Product packaging for FF-10101(Cat. No.:CAS No. 1472797-69-5)

FF-10101

Katalognummer: B607442
CAS-Nummer: 1472797-69-5
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: HJFSVYUFOXAVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N8O2 B607442 FF-10101 CAS No. 1472797-69-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1472797-69-5

Molekularformel

C29H38N8O2

Molekulargewicht

530.7 g/mol

IUPAC-Name

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)

InChI-Schlüssel

HJFSVYUFOXAVAA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Isomerische SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N

Kanonische SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FF-10101;  FF 10101;  FF10101.

Herkunft des Produkts

United States

Beschreibung

FLT3 Kinase Signaling in Biological Systems

FLT3 is a member of the class III receptor tyrosine kinase family, which also includes receptors for platelet-derived growth factor (PDGFR), macrophage colony-stimulating factor (FMS), and stem cell factor (c-KIT). nih.gov It is predominantly expressed in the hematopoietic compartment. physiology.org The binding of its ligand, FLT3 ligand (FL), induces dimerization and activation of FLT3's intrinsic tyrosine kinase activity. physiology.orgreactome.org This activation leads to autophosphorylation and the recruitment of various adapter and signaling molecules to specific phosphorylated tyrosine residues in the intracellular domain of FLT3. physiology.orgreactome.org Downstream signaling cascades are subsequently triggered, including the PI3K/Akt and MAPK pathways, which are crucial for mediating cell survival, proliferation, and differentiation of hematopoietic progenitor cells. nih.govphysiology.orgreactome.org FLT3 acts synergistically with other cytokines to exert its biological effects. physiology.org

Current Paradigms in FLT3 Inhibitor Development Research

Deregulated FLT3 activity, often driven by activating mutations, is frequently implicated in diseases, most notably in acute myeloid leukemia (AML). nih.govphysiology.org Activating mutations in the FLT3 gene, such as internal tandem duplications (ITDs) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are the most common genetic alterations observed in AML patients. nih.govnih.gov These mutations lead to constitutive activation of the FLT3 receptor, contributing to leukemogenesis and often correlating with poor prognosis. nih.govphysiology.orgashpublications.org

The observation that gain-of-function FLT3 mutations can promote leukemia has spurred the development of inhibitors targeting this receptor. physiology.org FLT3 inhibitors are broadly categorized into first-generation and second-generation agents based on their specificity and activity. First-generation inhibitors, such as midostaurin (B1676583) and sorafenib, are often multi-kinase inhibitors with activity against FLT3 but also other kinases, which can lead to off-target effects and increased toxicities. frontiersin.orgbohrium.com Second-generation inhibitors, including gilteritinib (B612023), quizartinib (B1680412), and crenolanib (B1684632), were developed to be more selective and potent against FLT3, including common activating mutations. bohrium.comnih.gov While these inhibitors have shown clinical efficacy and improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance remains a significant challenge. nih.govfrontiersin.orgbohrium.com Resistance mechanisms can involve the development of new FLT3 mutations or the activation of alternative signaling pathways. nih.govresearchgate.netaacrjournals.org

Emergence of Covalent FLT3 Inhibitors in Research

To address the challenge of drug resistance and enhance binding affinity, the development of targeted covalent inhibitors has gained attention in research. frontiersin.orgsci-hub.se Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue in the target protein, which can lead to sustained target inhibition and potentially overcome resistance mechanisms associated with reversible binding. frontiersin.orgaacrjournals.org In the context of FLT3, the ATP binding pocket has been identified to contain potential covalent binding sites, specifically Cys695 and Cys828. jst.go.jp Targeting these conserved cysteine residues can lead to inhibitors with high selectivity and sustained activity. frontiersin.orgashpublications.org

Overview of FF-10101 as an Investigational Covalent FLT3 Modulator

This compound is a novel investigational compound designed as a covalent FLT3 inhibitor. cenmed.comresearchgate.netnih.gov It is notable as one of the first reported covalent inhibitors targeting FLT3. frontiersin.orgaacrjournals.org this compound was developed with the aim of possessing selective and irreversible FLT3 inhibition to overcome challenges such as drug resistance mutations observed with previous FLT3 inhibitors. researchgate.netnih.gov Research indicates that this compound forms a covalent bond with the cysteine residue at position 695 (Cys695) in FLT3. frontiersin.orgashpublications.orgresearchgate.net This unique binding mechanism contributes to its high selectivity and inhibitory activity against FLT3 kinase. ashpublications.orgresearchgate.net

Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on the growth of human AML cell lines harboring FLT3 internal tandem duplications (FLT3-ITD), as well as various mutant FLT3-expressing cells, including those with mutations at D835, Y842, and F691 residues, which are associated with resistance to other FLT3 inhibitors like quizartinib. ashpublications.orgresearchgate.net this compound has shown activity against a range of clinically identified FLT3 mutations linked to resistance to other FLT3 inhibitors. aacrjournals.org Its covalent binding mechanism and established activity profile suggest the potential to overcome certain cell-intrinsic and extrinsic factors that may limit the efficacy of other FLT3 tyrosine kinase inhibitors (TKIs). aacrjournals.org

This compound has been investigated in a phase 1 clinical study in patients with relapsed or refractory AML, including those with activating FLT3 mutations and prior exposure to FLT3 inhibitors. bioworld.comnih.gov Data from this study have provided insights into its pharmacokinetics and target inhibition in a clinical setting. bioworld.comnih.gov

Data Table: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 Value (nM)Source
FLT3 (WT)Cell-free assay0.20 cenmed.comselleckchem.com
FLT3 (D835Y)Cell-free assay0.16 cenmed.comselleckchem.com
FLT3-ITDCell-based assay1.8 researchgate.net
FLT3-ITD-D835YCell-based assay11.1 researchgate.net
FLT3-ITD-F691LCell-based assay14.5 researchgate.net
MOLM-13 (FLT3-ITD)Cell-based assay0.83 researchgate.net
MV4-11 (FLT3-ITD)Cell-based assay1.1 researchgate.net

Note: IC50 values may vary depending on the specific cell line and assay conditions used in different studies.

Data Table: this compound Activity Against Resistant Mutations

FLT3 MutationResistance to Other Inhibitors (Examples)This compound ActivitySource
FLT3-ITD+N676TQuizartinib, MidostaurinPotent Inhibition ashpublications.org
FLT3-ITD+D698NGilteritinib, MidostaurinPotent Inhibition ashpublications.org
D835 mutations (various)Type II FLT3 TKIsGenerally Active aacrjournals.org
F691LCrenolanib, GilteritinibActive aacrjournals.orgaacrjournals.org

Mechanistic Characterization of Ff 10101

Irreversible Binding Mechanism to FLT3

A key feature of FF-10101 is its ability to form a covalent bond with the FLT3 kinase, leading to irreversible inhibition. researchgate.netashpublications.orgashpublications.orgnih.govmdpi.comaacrjournals.orgfirstwordpharma.comescholarship.orgresearchgate.netnih.gov This covalent interaction is critical for its sustained activity against FLT3. researchgate.netashpublications.orgashpublications.orgnih.govmdpi.comaacrjournals.orgfirstwordpharma.comescholarship.orgresearchgate.net The irreversible nature of this binding allows this compound to inhibit FLT3 regardless of whether the kinase is in an active or inactive conformational state. mdpi.comnih.gov

Covalent Adduct Formation at Cysteine 695 (C695)

The covalent bond formed by this compound occurs specifically at the cysteine residue at position 695 (C695) within the FLT3 kinase domain. researchgate.netashpublications.orgashpublications.orgnih.govmdpi.comfirstwordpharma.comescholarship.orgresearchgate.netnih.govnih.govnih.govrsc.orgfrontiersin.orgprobechem.com Structural analysis, including co-crystal structures of this compound bound to FLT3, has visually confirmed this covalent linkage at C695. researchgate.netashpublications.orgashpublications.orgnih.govresearchgate.netnih.govnih.gov The chemical structure of this compound includes an acryloyl group, which is the reactive moiety responsible for forming this covalent adduct with the thiol group of Cys695. escholarship.org The strategic targeting of C695, a residue found in a limited number of kinases, contributes significantly to the observed selectivity of this compound for FLT3. rsc.org Experimental data, such as studies involving a C695S mutation in FLT3, demonstrate a substantial loss of this compound activity, further confirming the essential role of C695 for covalent binding and potent inhibition. ashpublications.orgprobechem.com

Kinetic Aspects of Covalent FLT3 Inhibition

The irreversible binding mechanism of this compound implies that the duration of FLT3 inhibition is primarily dictated by the turnover rate of the FLT3 protein itself rather than the dissociation kinetics typical of reversible inhibitors. aacrjournals.orgnih.gov While specific kinetic constants like k_inact may vary depending on the experimental setup, the fundamental principle of covalent modification results in prolonged target occupancy and inhibition. Studies comparing this compound with a non-covalent analog highlight the significantly greater potency and sustained effect conferred by the covalent bond formation. ashpublications.org Although the mean half-life of this compound in systemic circulation has been reported, the irreversible nature of its binding to FLT3 at the cellular level suggests that its inhibitory effect on the target persists beyond its pharmacokinetic half-life. firstwordpharma.comescholarship.orgbioworld.comresearchgate.net

Impact on FLT3 Autophosphorylation Dynamics

This compound is a potent inhibitor of FLT3 autophosphorylation. ashpublications.orgprobechem.comresearchgate.net This inhibition has been shown to be dose-dependent in various cell lines expressing FLT3 mutations, such as MV4-11 cells. ashpublications.org Comparative studies have indicated that this compound can achieve superior inhibition of FLT3 phosphorylation compared to other FLT3 inhibitors like gilteritinib (B612023) over different time points. nih.gov A clear correlation has been observed between increasing concentrations of this compound and a reduction in phosphorylated FLT3 levels, with minimal residual phosphorylation at sufficient drug concentrations. bioworld.com The compound effectively inhibits the autophosphorylation of various FLT3-ITD mutated forms. nih.gov

Modulation of Downstream Signaling Pathways

Constitutive activation of mutant FLT3 leads to the aberrant activation of several intracellular signaling pathways crucial for cell proliferation and survival, including the STAT5, RAS, MEK, and PI3K/AKT pathways. nih.govd-nb.info By inhibiting FLT3 kinase activity, this compound effectively modulates these downstream signaling cascades. ashpublications.org

Regulation of Phospho-STAT5

This compound has been shown to inhibit the phosphorylation of STAT5, a key downstream effector of FLT3 signaling, in a dose-dependent manner in FLT3-mutated cell lines such as MV4-11. ashpublications.org Persistent activation of phospho-STAT5 has been observed in cell models demonstrating resistance to this compound, underscoring the importance of inhibiting this pathway for this compound's activity. nih.gov Studies have also indicated that FLT3 inhibitors, including this compound, can lead to a reduction in STAT5 phosphorylation in the context of FLT3-ITD mutations. d-nb.infospringermedizin.de

Influence on AKT Phosphorylation

Phosphorylation of AKT, another critical downstream signaling molecule in the PI3K/AKT pathway activated by mutant FLT3, is also inhibited by this compound. ashpublications.orgnih.gov This inhibition has been demonstrated to be dose-dependent in relevant cell line models. ashpublications.org Similar to STAT5, sustained phospho-AKT signaling has been noted in this compound-resistant cell lines. nih.gov While this compound's effect on AKT phosphorylation has also been observed in other cellular contexts like macrophage signaling, its direct inhibition of FLT3 contributes to the modulation of AKT activity in FLT3-driven malignancies. researchgate.net

Here are some detailed research findings related to this compound's inhibitory activity:

Target/Cell LineAssay TypeIC50/GI50 (nM)NotesSource
FLT3 (WT)Cell-free kinase0.20Potent inhibition probechem.comcenmed.com
FLT3 (D835Y)Cell-free kinase0.16Potent inhibition probechem.comcenmed.com
FLT3-ITD (HEK293T cells)Phosphorylation2.4Potent inhibition ashpublications.orgprobechem.com
FLT3-ITD-C695S (HEK293T)Phosphorylation79Significantly reduced inhibition vs FLT3-ITD ashpublications.orgprobechem.com
MV4-11 cells (FLT3-ITD)Cell growth0.83Potent growth inhibition probechem.com
FMSKinase activity0.94Demonstrated selectivity margin ashpublications.orgprobechem.com
KITKinase activity2.0Demonstrated selectivity margin ashpublications.orgprobechem.com
CSF1RKinase activity0.94Inhibitory activity observed researchgate.net

Table: Inhibitory Activity of this compound Against Kinases and Cell Lines

Cell Line/MutationThis compound Potency Relative to FLT3-ITD Alone
Ba/F3-ITD/F691L~8-fold more resistant
Ba/F3-ITD/D835 mutationsPotent anti-proliferative activity

Table: Relative Resistance of FLT3 Mutations to this compound

This compound is characterized as a potent, selective, and irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). Its mechanism involves the formation of a covalent bond with the cysteine residue at position 695 (C695) in the FLT3 kinase domain. nih.govprobechem.comnih.govmdpi.com This unique binding modality contributes to its sustained inhibitory activity against FLT3, including various mutations associated with resistance to other FLT3 inhibitors. nih.govprobechem.commdpi.com Beyond its primary target, this compound has also demonstrated inhibitory activity against Colony Stimulating Factor 1 Receptor (CSF1R), another kinase where it forms a covalent bond, impacting downstream signaling in macrophages. researchgate.netjci.org

Effects on ERK Phosphorylation

The inhibition of FLT3 by this compound leads to the modulation of downstream signaling pathways critical for cell proliferation and survival, including the RAS/MAPK/ERK pathway. Activation of FLT3, particularly with internal tandem duplication (ITD) mutations, is strongly associated with the activation of STAT5, PI3K/Akt, and MAPK/ERK pathways. mdpi.comnih.gov

Research has demonstrated that this compound effectively inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, in various FLT3-mutated acute myeloid leukemia (AML) cell lines. Studies using MV4-11 cells, which harbor the FLT3-ITD mutation, showed that this compound inhibited the phosphorylation of FLT3 and its downstream effectors, including ERK, STAT5, AKT, and S6, in a dose-dependent manner. researchgate.netashpublications.org This dephosphorylation of downstream targets following FLT3 inhibition is consistent with the proposed mechanism by which this compound inhibits the growth of leukemia cells. ashpublications.org

Furthermore, this compound has been shown to suppress adaptive ERK reactivation, a phenomenon observed in response to FLT3 inhibition that can contribute to resistance. In MOLM-14 cells, this compound exhibited superior inhibition of FLT3 phosphorylation and strikingly suppressed the rebound ERK re-activation after drug exposure compared to other FLT3 inhibitors like gilteritinib. nih.gov

In in vivo studies using a MOLM-13 xenograft model, oral administration of this compound resulted in clear inhibition of ERK phosphorylation levels in bone marrow, correlating with the plasma concentration of the compound. researchgate.netashpublications.org

While this compound demonstrates potent inhibition of FLT3 and its downstream signaling, including ERK phosphorylation, the emergence of resistance mechanisms remains a consideration. Secondary mutations in the RAS/MAPK pathway, such as NRAS mutations, have been identified as potential off-target resistance mechanisms that appear to confer resistance to this compound. nih.govmdpi.com This suggests that parallel or partially redundant signaling pathway activation can potentially mediate clinical resistance to this compound, although further clinical evidence is required. nih.gov Additionally, growth factors present in the bone marrow microenvironment, such as FGF2 and FL, have been implicated in resistance to FLT3 TKIs through the persistent activation of ERK signaling. nih.govunimi.it

The inhibitory effect of this compound on ERK phosphorylation is not limited to FLT3 signaling. In studies investigating its activity against CSF1R, this compound significantly inhibited the phosphorylation of ERK1/2 in macrophages in a dose-dependent manner. jci.org

The following table summarizes representative data illustrating the dose-dependent inhibition of ERK phosphorylation by this compound in MV4-11 cells, based on reported research findings.

This compound ConcentrationEffect on ERK Phosphorylation (Relative to Control)
LowPartial Inhibition
MediumSignificant Inhibition
HighMarked Inhibition

Note: This table represents a qualitative summary based on descriptions of dose-dependent effects observed in research, not precise quantitative data points.

Structural and Molecular Interaction Studies of Ff 10101 with Flt3

Co-crystal Structure Analysis of FF-10101-Bound FLT3 Kinase Domain

X-ray crystallography has been instrumental in revealing the precise binding mechanism of this compound to the FLT3 kinase domain. The co-crystal structure of the this compound-bound FLT3 kinase domain has been solved and is available in the Protein Data Bank under the accession code 5X02, with a resolution of 2.40 Å. rcsb.org

This high-resolution structure unequivocally demonstrates that this compound forms a covalent bond with the cysteine residue at position 695 (C695) within the ATP-binding pocket of FLT3. ashpublications.orgashpublications.orgresearchgate.netnih.govpdbj.org This irreversible interaction is a key feature of this compound's mechanism of action, contributing to its sustained and potent inhibition of FLT3 signaling. escholarship.org The formation of this covalent bond provides a structural basis for the high selectivity and potent inhibitory activity of this compound against FLT3 kinase. ashpublications.orgashpublications.orgresearchgate.netnih.govpdbj.org

Molecular Docking and Binding Mode Analysis

Molecular docking studies have further illuminated the binding mode of this compound, categorizing it as a type I inhibitor. nih.gov This classification indicates that this compound binds to the active conformation of the FLT3 kinase. nih.gov The binding is primarily defined by the covalent interaction with C695, a feature that distinguishes it from many reversible FLT3 inhibitors. nih.gov

The unique binding mode of this compound is crucial for its high selectivity and potent inhibitory effects. ashpublications.orgashpublications.orgresearchgate.net A computational study involving molecular docking of this compound with both wild-type and various mutant FLT3 proteins has provided insights into the binding energies associated with these interactions. mdpi.com For instance, the average binding energy of this compound with the native FLT3 protein was determined to be -8.3 kcal/mol. mdpi.com

Binding Energies of this compound with Native and Mutant FLT3 Proteins
FLT3 ProteinAverage Binding Energy (kcal/mol)
Native-8.3
D835A-5.8
D835E-7.7
D835F-7.8
D835G-5.9
D835H-7.6
D835I-8.6
D835N-8.2
D835V-8.8
D835Y-8.3

Molecular Dynamics Simulations of this compound-FLT3 Complexes

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and stability of the this compound-FLT3 complex. These computational studies provide a deeper understanding of the structural consequences of inhibitor binding and the effects of mutations on this interaction over time.

One study utilized MD simulations to explore how a G697R mutation might sterically hinder the access of this compound to its binding site by disrupting the orientation of the P-loop. nih.gov Another comprehensive MD simulation study focused on the impact of various mutations at the D835 residue on the structural integrity of FLT3 and its interactions with inhibitors, including this compound. mdpi.com These simulations suggest that mutations in D835 can lead to conformational changes in the FLT3 structure, making it more flexible compared to the native protein. mdpi.com Such computational approaches are crucial for predicting the stability of inhibitor binding and understanding potential mechanisms of drug resistance. biorxiv.orgarabjchem.org

Analysis of Key Residue Interactions (e.g., Y693, F691, D835)

The efficacy of this compound is significantly influenced by its interactions with key amino acid residues within the FLT3 kinase domain.

Y693: A critical aromatic π-π stacking interaction occurs between this compound and the tyrosine residue at position 693 (Y693). nih.gov This interaction is vital for correctly positioning the electrophilic acrylamide (B121943) moiety of this compound, facilitating the formation of the covalent bond with the nearby C695 residue. nih.gov Mutagenesis studies have confirmed that the substitution of Y693 with cysteine (Y693C) leads to a loss of this crucial π-π interaction, thereby impairing the covalent binding of this compound. nih.gov

F691: The "gatekeeper" residue, F691, is a common site for mutations that confer resistance to type II FLT3 inhibitors. This compound has demonstrated activity against the F691L mutation. ashpublications.orgashpublications.orgresearchgate.netnih.govnih.gov However, it is noteworthy that cells expressing the FLT3-ITD/F691L double mutation exhibited approximately 8-fold greater resistance to this compound compared to those with FLT3-ITD alone. nih.gov

D835: Mutations in the activation loop, particularly at the D835 residue, are a primary mechanism of resistance to type II FLT3 inhibitors as they stabilize the active conformation of the kinase. This compound, being a type I inhibitor, is highly effective against a broad spectrum of D835 mutations, including D835H, D835Y, D835V, D835E, D835N, D835F, D835I, D835A, D835G, and D835 deletions. nih.gov This broad activity underscores the ability of this compound to overcome this common resistance mechanism. ashpublications.orgashpublications.orgresearchgate.netnih.govnih.gov

Summary of Key Residue Interactions with this compound
ResidueLocationInteraction with this compoundSignificance
Y693ATP-binding pocketAromatic π-π stackingEssential for orienting this compound for covalent bond formation with C695. nih.gov
F691"Gatekeeper" positionThis compound is active against F691L mutation, though with reduced potency. nih.govOvercomes a common resistance mechanism to type II inhibitors. nih.gov
D835Activation loopThis compound is potent against a wide range of D835 mutations. nih.govBypasses a major resistance mechanism to type II inhibitors by binding to the active conformation. nih.gov

Conformational Changes Induced by this compound Binding

As a type I inhibitor, this compound preferentially binds to and inhibits the active conformation of the FLT3 kinase. nih.gov The ability of this compound to potently inhibit FLT3 with activation loop mutations at D835, which lock the kinase in an active state, is a testament to this binding preference. nih.gov

The irreversible covalent bond formed between this compound and C695 results in a stable and long-lasting inhibition of the kinase. This covalent modification effectively traps the FLT3 kinase in an inhibited state, with its activity being limited primarily by the rate of protein turnover. nih.gov While specific detailed studies on the precise conformational shifts upon this compound binding are not extensively documented in the provided search results, its mechanism as a covalent type I inhibitor implies that it stabilizes an inactive state of the active conformation, thereby preventing the conformational changes necessary for kinase activity and downstream signaling.

Selectivity Profiling and Off Target Engagement Research

Kinome-Wide Selectivity Assessment Methodologies

To assess the selectivity of FF-10101 across a broad spectrum of kinases, kinome-wide profiling assays have been employed. One such methodology involved a kinase profiling assay utilizing 216 human recombinant kinases. nih.govcenmed.com These assays provide a comprehensive overview of the compound's inhibitory activity against a diverse panel of kinases. ProfilerPro Kinase Selectivity Assay Kits were also used in these assessments. nih.gov

FLT3 Isoform Specificity Studies

This compound has demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3). Studies have shown that this compound potently inhibits both wild-type FLT3 (wtFLT3) and the FLT3 D835Y mutation, with reported IC₅₀ values of 0.20 nM and 0.16 nM, respectively, in cell-free assays. nih.govcenmed.comcenmed.commrc.ac.uk

The compound has also exhibited potent growth inhibitory effects on human acute myeloid leukemia (AML) cell lines harboring FLT3 internal tandem duplication (ITD) mutations, including MV4-11, MOLM-13, and MOLM-14. nih.govnih.govscitechnol.comwikipedia.org Furthermore, this compound maintained its growth inhibitory activities against 32D transfectants expressing various drug resistance mutations, such as FLT3-ITD/D835Y, FLT3-ITD/Y842C, and FLT3-ITD/Y842H. nih.gov

This compound is noted for its high activity against FLT3-ITD mutations, which are associated with poor prognosis and resistance to some therapies, as well as resistance-conferring D835 and F691 tyrosine kinase domain (TKD) mutations and non-canonical FLT3 activating mutations. guidetopharmacology.orglabroots.com It has shown activity against an expanded panel of clinically identified FLT3 mutations that are associated with resistance to other FLT3 inhibitors. guidetopharmacology.orgharvard.eduuni-freiburg.de Preclinical studies have indicated this compound's efficacy against uncommon FLT3-ITD-TKD mutations such as K663Q, N841I, R834Q, and F691L in vitro. guidetoimmunopharmacology.orguni-freiburg.de

A key aspect of this compound's interaction with FLT3 is the formation of a covalent bond with the cysteine residue at position 695 (C695) of FLT3. cenmed.comnih.govscitechnol.comwikipedia.orglabroots.comharvard.eduuni-freiburg.deguidetoimmunopharmacology.orguni-freiburg.deidrblab.netguidetopharmacology.orgnih.govncpsb.org.cndepth-first.com This covalent binding contributes to its selective and irreversible inhibition of FLT3. cenmed.comnih.govscitechnol.comwikipedia.orgguidetoimmunopharmacology.orgdepth-first.com Research suggests that the compound's activity could be vulnerable to mutations occurring at this C695 residue. guidetopharmacology.orgharvard.eduuni-freiburg.de

Research on Ff 10101 Activity Against Flt3 Resistance Mechanisms in Preclinical Models

Inhibitory Activity Against Tyrosine Kinase Domain (TKD) Mutations

Mutations in the FLT3 tyrosine kinase domain (TKD) are a significant mechanism of acquired resistance to FLT3 inhibitors. FF-10101 has demonstrated activity against a range of these mutations in preclinical models. nih.govashpublications.org

Comprehensive Analysis of D835 Mutations (e.g., D835Y/H/V/E/N)

Mutations at the aspartate residue at position 835 (D835) in the activation loop of FLT3 are frequently observed resistance mechanisms, particularly to type II FLT3 inhibitors. jst.go.jpfrontiersin.orgmdpi.comresearchgate.netnih.gov Preclinical evaluations of this compound have shown potent inhibitory activity against a spectrum of D835 mutations. This compound potently suppressed the proliferation of 32D cells expressing isolated FLT3 D835 mutations, including D835H, D835Y, D835V, D835E, and D835N. nih.govashpublications.org Similar potent anti-proliferative activity was observed in Ba/F3-ITD cells and MOLM-14 FLT-ITD+ human AML cells harboring the same D835H/Y/V/N mutations. nih.gov Furthermore, this compound potently inhibited Ba/F3-ITD cells with FLT3 D835 deletion and other substitutions at this position, including D835F, D835I, D835A, and D835G. nih.gov Some of these D835 mutations (D835F/I/del/A) have been associated with marked in vitro resistance to type II FLT3 inhibitors or identified clinically in patients treated with FLT3 TKIs. nih.gov

Preclinical data on this compound activity against D835 mutations:

Cell Line ModelFLT3 Mutation(s)Observed Activity / FindingSource
32D cellsIsolated D835H/Y/V/E/NPotent proliferation inhibition (GI₅₀ values 0.43 nM to 6.1 nM) nih.govashpublications.org
Ba/F3-ITD cellsD835H/Y/V/NPotent anti-proliferative activity nih.gov
MOLM-14 FLT-ITD+ cellsD835H/Y/V/NPotent anti-proliferative activity nih.gov
Ba/F3-ITD cellsD835 deletionPotent inhibition nih.gov
Ba/F3-ITD cellsD835F/I/A/GPotent inhibition nih.gov

Investigations on F691L Gatekeeper Mutation Sensitivity

The F691L gatekeeper mutation is a well-characterized resistance mechanism that affects the binding of many type I and type II FLT3 inhibitors. mdpi.comdiva-portal.orgfrontiersin.orgmdpi.comresearchgate.net this compound has shown efficacy against this mutation. Studies using 32D cells expressing the FLT3-ITD with the F691L mutation demonstrated that this compound inhibited their proliferation. researchgate.netashpublications.org In Ba/F3-ITD cells harboring the F691L mutation, this compound exhibited activity, although these cells were approximately 8-fold more resistant to this compound compared to cells with FLT3-ITD alone. nih.gov Notably, this compound demonstrated greater in vitro potency against the F691L mutation compared to gilteritinib (B612023), which showed an approximately 14-fold increase in resistance in the same cell model. nih.gov This suggests this compound may be effective against clones harboring this mutation. nih.gov

Activity Against Other TKD Mutations (e.g., Y842C/H, K429E, N676K)

Beyond D835 and F691L, other TKD mutations can confer resistance to FLT3 inhibitors. Preclinical data indicates this compound's activity extends to several of these mutations. This compound showed potent growth inhibitory effects on 32D cells expressing FLT3-ITD with Y842C or Y842H mutations, which are known quizartinib-resistant mutations. researchgate.netashpublications.org this compound was also found to be active against the FLT3 K429E extracellular domain mutation, which was identified in a patient who developed resistance to crenolanib (B1684632), potently suppressing proliferation of Ba/F3-ITD/K429E cells. nih.gov Similarly, the FLT3 N676K mutation, identified at relapse in a patient treated with midostaurin (B1676583), was also sensitive to this compound. nih.govmdpi.comresearchgate.net

Preclinical data on this compound activity against other TKD mutations:

Cell Line ModelFLT3 Mutation(s)Observed Activity / FindingSource
32D cellsFLT3-ITD-Y842C/HPotent growth inhibition (GI₅₀ values 0.43 nM to 6.1 nM) researchgate.netashpublications.org
Ba/F3-ITD cellsK429EPotent proliferation suppression nih.gov
Ba/F3-ITD cellsN676KActive nih.gov

Activity Against Internal Tandem Duplication (ITD) Mutations

FLT3 internal tandem duplication (ITD) mutations are the most common type of FLT3 alteration in AML and are associated with poor prognosis. jst.go.jpfrontiersin.orgnih.govsonosite.com this compound has demonstrated potent inhibitory activity against leukemic cells harboring FLT3-ITD mutations. In vitro, this compound potently inhibited the growth of human AML cell lines with FLT3-ITD, including MOLM-13, MOLM-14, and MV4-11, with low nanomolar GI₅₀ values (0.83 nM, 1.1 nM, and 1.5 nM, respectively). researchgate.netashpublications.org Furthermore, this compound has shown efficacy against FLT3-ITD mutations that also have co-occurring TKD resistance mutations. nih.govresearchgate.netashpublications.org Preclinical mouse models using primary AML cells harboring FLT3-ITD mutations also showed that this compound potently inhibited growth in vitro and in vivo. researchgate.netashpublications.orgsonosite.com

Role of the Bone Marrow Microenvironment (BME) in Modulating this compound Activity

The bone marrow microenvironment (BME) can play a significant role in mediating resistance to FLT3 inhibitors through the secretion of growth factors such as FLT3 ligand (FL), CXCL12, and FGF2. frontiersin.orgnih.gov These factors can activate downstream signaling pathways and protect leukemia cells from TKI-induced apoptosis. frontiersin.org Preclinical studies suggest that this compound has the potential to address resistance mechanisms associated with growth factors present in the BME. nih.govresearchgate.netlarvol.comaacrjournals.org this compound has been shown to reduce bone marrow stromal cell-mediated protection of FLT3-ITD AML that is observed with other FLT3 inhibitors like quizartinib (B1680412). researchgate.net In cell lines cultured in conditioned media from stromal cells (HS5), which models BME-induced TKI resistance, this compound exerted generally greater cytotoxicity than gilteritinib in FLT3-ITD+ AML cell lines (MOLM-14 and MV4-11) and patient samples. aacrjournals.org this compound also more effectively suppressed the reactivation of the ERK pathway, a key signaling pathway involved in BME-mediated resistance, compared to gilteritinib in MOLM-14 cells after 24-hour drug exposure. aacrjournals.org

Emergent Resistance Mechanisms to this compound in Research Models

While this compound is designed to overcome many existing resistance mechanisms, preclinical studies have identified potential pathways for emergent resistance to this covalent inhibitor. The most direct mechanism of resistance identified is mutation at Cysteine 695 (C695), the specific amino acid residue to which this compound covalently binds. nih.govresearchgate.netlarvol.com Mutations at this site would abrogate the irreversible binding of this compound, potentially leading to reduced efficacy. Additionally, mutations at Tyrosine 693 (Y693), such as Y693C or Y693N, have been shown to impair this compound activity in preclinical models. nih.gov This is thought to be due to the loss of a pi-pi interaction necessary to properly position this compound for covalent bond formation at C695. nih.gov While this compound shows activity against many FLT3 mutations, resistance associated with activating mutations in the RAS pathway (e.g., NRAS G12C and Q61K) has been suggested as a potential vulnerability for this compound, similar to other FLT3 inhibitors. aacrjournals.org Upregulation or activation of alternative signaling pathways, such as the Ras/MAPK, PI3K/mTOR, and JAK/STAT5 pathways, are general mechanisms of acquired resistance to FLT3 inhibitors that could potentially contribute to emergent resistance to this compound. frontiersin.org

Characterization of C695 Mutations (e.g., C695F, C695S)

This compound's mechanism of action involves the formation of a covalent bond with the cysteine residue at position 695 (C695) within the FLT3 kinase domain. This unique binding mode is critical for its inhibitory activity and its ability to overcome certain resistance mechanisms. Preclinical studies have demonstrated that mutations affecting this specific residue can confer resistance to this compound.

Characterization of mutations at the C695 site, such as C695S, C695Y, and C695R, has shown that these alterations disrupt the covalent binding of this compound to FLT3. aacrjournals.orgescholarship.orgnih.govresearchgate.net For instance, the C695S mutation significantly increases the IC50 of this compound, indicating reduced sensitivity. diva-portal.orgprobechem.comashpublications.org This suggests that the integrity of the C695 residue is essential for this compound's irreversible binding and subsequent inhibitory effect. Mutagenesis screens specifically designed to identify this compound resistance mechanisms have identified C695Y and C695R mutations as conferring resistance. aacrjournals.orgnih.gov

Data on the impact of the C695S mutation on this compound potency are illustrated below:

FLT3 AlleleThis compound IC50 (nM)Fold Resistance (vs FLT3-ITD)
FLT3-ITD2.4 probechem.comashpublications.org1
FLT3-ITD-C695S79 probechem.comashpublications.org~33

This data highlights that a single amino acid substitution at the covalent binding site can dramatically reduce this compound's effectiveness.

Analysis of Y693C Mutation and its Impact on Covalent Binding

Beyond direct mutations at the covalent binding site (C695), alterations at adjacent residues can also influence this compound activity. The Y693C mutation, located near C695, has been shown to confer a high degree of resistance to this compound in preclinical models. aacrjournals.orgnih.gov

Structural modeling studies have provided insight into this phenomenon, revealing a crucial aromatic pi-pi interaction between this compound and Tyrosine 693 (Y693). aacrjournals.orgnih.gov This interaction is hypothesized to play a critical role in correctly orienting the electrophilic acrylamide (B121943) portion of this compound, facilitating the formation of the covalent bond with C695. aacrjournals.orgnih.govresearchgate.net Mutations at Y693 that disrupt this aromatic interaction can impair the covalent binding process. aacrjournals.orgnih.govresearchgate.net

Experimental data supports this model: while the aromatic Y693F mutation retained sensitivity to this compound, the non-aromatic Y693S mutation conferred a high degree of resistance, similar to Y693C. aacrjournals.orgnih.gov The Y693C mutation resulted in an IC50 more than 50-fold higher than that observed for FLT3-ITD alone. aacrjournals.orgnih.gov

Comparative IC50 data for Y693 mutations is presented below:

FLT3 AlleleThis compound IC50 (Fold Increase vs FLT3-ITD)
FLT3-ITD1
FLT3-ITD-Y693C>50 aacrjournals.orgnih.gov
FLT3-ITD-Y693NModerate Resistance aacrjournals.orgnih.gov
FLT3-ITD-Y693SHigh Resistance aacrjournals.orgnih.gov
FLT3-ITD-Y693FSensitive aacrjournals.orgnih.gov

These findings underscore the importance of the Y693 residue in facilitating the proper orientation of this compound for covalent interaction with C695.

Activation of Alternative Signaling Pathways (e.g., NRAS/MAPK)

Resistance to FLT3 inhibitors can also arise from the activation of signaling pathways downstream of or parallel to FLT3, allowing leukemia cells to bypass FLT3 inhibition. The activation of the RAS/MAPK pathway is a recognized mechanism of both on-target and off-target resistance to FLT3 inhibitors. mdpi.comfrontiersin.org

Preclinical studies evaluating this compound have shown that while it is effective against many FLT3-dependent resistance mechanisms, it is likely vulnerable to resistance driven by activated RAS mutants. aacrjournals.orgescholarship.org Specifically, AML cell lines harboring co-mutations in NRAS, such as NRAS G12C and Q61K, have exhibited significant resistance to this compound. aacrjournals.orgnih.gov This suggests that constitutive activation of the MAPK pathway downstream of mutated NRAS can circumvent the inhibitory effects of this compound on FLT3 signaling. aacrjournals.org

Research indicates that resistant cell lines can show increased NRAS pathway activity. researchgate.netgeneyx.com This highlights the need to consider combination strategies that address these alternative signaling pathways to fully overcome resistance in patients with such genetic alterations.

Comparative Mechanistic Studies with Other FLT3 Inhibitors Regarding Resistance

This compound's irreversible and covalent binding mechanism provides a distinct profile compared to reversible FLT3 inhibitors, which can influence its activity against various resistance mutations.

Differentiation from Type I Inhibitors (e.g., Gilteritinib, Crenolanib)

Type I FLT3 inhibitors, such as gilteritinib and crenolanib, bind to the active conformation of the FLT3 kinase and target the ATP binding site. While effective against many FLT3 mutations, including D835, they face challenges with certain resistance mechanisms, notably the F691L gatekeeper mutation. mdpi.comfrontiersin.orgfrontiersin.org

Preclinical comparisons have shown that this compound is more potent than gilteritinib against the F691L gatekeeper mutation. aacrjournals.orgnih.gov While gilteritinib showed an approximately 14-fold increase in IC50 against FLT3-ITD/F691L compared to FLT3-ITD alone, this compound showed an approximately 8-fold increase. aacrjournals.orgnih.gov this compound has also demonstrated activity against other mutations associated with resistance to crenolanib and midostaurin, such as K429E and N676K. aacrjournals.orgnih.gov

However, the Y693C mutation, which confers high resistance to gilteritinib, also leads to a high degree of resistance to this compound. aacrjournals.orgnih.gov Furthermore, preclinical models have indicated potential cross-resistance between this compound and gilteritinib, particularly in the context of NRAS pathway activation. researchgate.netgeneyx.com

Comparative data on resistance to this compound and gilteritinib for specific mutations:

FLT3 AlleleThis compound IC50 (Fold Increase vs FLT3-ITD)Gilteritinib IC50 (Fold Increase vs FLT3-ITD)
FLT3-ITD11
FLT3-ITD-F691L~8 aacrjournals.orgnih.gov~14 aacrjournals.orgnih.gov
FLT3-ITD-Y693C>50 aacrjournals.orgnih.govHigh Resistance aacrjournals.orgnih.gov
FLT3-ITD-K429ESensitive aacrjournals.orgnih.govAssociated with Crenolanib Resistance aacrjournals.orgnih.gov
FLT3-ITD-N676KSensitive aacrjournals.orgnih.govAssociated with Midostaurin Resistance aacrjournals.orgnih.gov

This comparative analysis highlights this compound's potential advantage against the F691L mutation while also identifying shared resistance mechanisms like Y693C and NRAS pathway activation.

Differentiation from Type II Inhibitors (e.g., Quizartinib, Sorafenib)

Type II FLT3 inhibitors, such as quizartinib and sorafenib, bind to the inactive conformation of FLT3. nih.gov Resistance to these inhibitors commonly arises from mutations that stabilize the active conformation of the kinase domain, particularly at the D835 residue in the activation loop, and also the F691L gatekeeper mutation. nih.govmdpi.comfrontiersin.orgfrontiersin.org

This compound's ability to bind irreversibly to C695, regardless of the activation state of FLT3, provides a key differentiation from Type II inhibitors. ashpublications.orgmdpi.com Preclinical studies have shown that this compound is highly active against FLT3 mutations that confer resistance to quizartinib and sorafenib, including mutations at D835, Y842, and F691L. probechem.comashpublications.orgfrontiersin.orgnih.govashpublications.org this compound demonstrated potent inhibitory effects on the growth of 32D cells expressing quizartinib-resistant mutations such as D835Y, Y842C, Y842H, and F691L. probechem.comashpublications.orgnih.govashpublications.org In mouse models, orally administered this compound showed significant growth inhibition in tumors with FLT3-ITD-D835Y and FLT3-ITD-F691L mutations, demonstrating greater potency than quizartinib in these models. probechem.comnih.govashpublications.org

The potent activity of this compound against these specific mutations highlights its potential to overcome resistance mechanisms frequently observed with Type II FLT3 inhibitors. ashpublications.orgnih.govashpublications.org

Advanced Research on Ff 10101 S Role in Cellular Homeostasis and Pathway Interplay

Investigation of FF-10101 Effects on Cell Line Signaling Crosstalk

Studies utilizing various AML cell lines, such as MOLM-13, MOLM-14, and MV4-11, which harbor FLT3-ITD mutations, as well as 32D cells engineered to express different FLT3 mutations, have been instrumental in understanding this compound's impact on cellular signaling. selleckchem.comprobechem.comaacrjournals.orgnih.govashpublications.orgaacrjournals.orgdiva-portal.orgnih.gov this compound has demonstrated potent inhibition of proliferation in these mutant FLT3-expressing cell lines in vitro. cenmed.comselleckchem.comprobechem.comnih.govashpublications.org

Research has shown that this compound effectively suppresses FLT3 autophosphorylation and the subsequent activation of key downstream signaling pathways, including STAT5, AKT, and ERK, in sensitive cell lines. nih.govliverpool.ac.uk These pathways are critical mediators of cell survival, proliferation, and differentiation, and their constitutive activation by mutant FLT3 contributes to leukemogenesis. liverpool.ac.ukresearchgate.netmdpi.com

However, investigations into mechanisms of acquired resistance to this compound have revealed the involvement of alternative signaling pathways. For instance, resistance in MOLM-14 cells treated with this compound was associated with the acquisition of an activating mutation in NRAS (G12C), leading to increased activity of the NRAS pathway. diva-portal.org This highlights the intricate crosstalk between FLT3 signaling and other cellular pathways, where the inhibition of one can lead to the activation of others, contributing to resistance. The RAS/MAPK and PI3K/Akt/mTOR pathways, known to be downstream of FLT3, are particularly implicated in this crosstalk. researchgate.netmdpi.com

Further research has explored combination strategies to overcome resistance and enhance the effects of this compound. Studies combining this compound with an RSK inhibitor (LJH-685) have shown synergistic effects in inhibiting cell viability, promoting apoptosis, and inducing cell cycle arrest in AML cell lines with FLT3-ITD mutations. nih.govresearchgate.net This synergy is attributed to the combined inhibition of the MAPK-RSKs-YB-1 pathway, underscoring the importance of targeting multiple nodes within interconnected signaling networks. nih.govresearchgate.net

Detailed research findings on the inhibitory activity of this compound against various FLT3 mutations in Ba/F3 cell lines are presented in the table below.

FLT3 Mutation (in Ba/F3-ITD cells)Relative Sensitivity to this compound (IC50 relative to FLT3-ITD alone)
D835 mutations (various)Sensitive (<10X increase) aacrjournals.org
F691LMore active than gilteritinib (B612023) (8-fold vs 14-fold increase) aacrjournals.org
K429ESensitive aacrjournals.org
N676KSensitive aacrjournals.org
G697SModerate resistance aacrjournals.org
Y693NModerate resistance aacrjournals.org
Y693CHigh degree of resistance (>50X higher) aacrjournals.org
D698NSensitive aacrjournals.org

Systems Biology Approaches to Unravel this compound's Broader Cellular Impact

Systems biology approaches offer a comprehensive framework for understanding the broader cellular impact of compounds like this compound beyond their primary target. While specific large-scale systems biology studies solely focused on this compound are not extensively detailed in the provided information, the nature of the research conducted aligns with principles of systems analysis, particularly in investigating resistance mechanisms and pathway interplay.

Activity-based kinase profiling, a proteomic approach, has been employed to evaluate the cellular selectivity of kinase inhibitors. kaust.edu.sauniversiteitleiden.nl This method can confirm known targets and potentially identify off-target effects, providing insights into the wider network of kinases influenced by a compound. While an example provided relates to gilteritinib, the application of such methodologies is relevant to understanding the comprehensive kinase inhibition profile of this compound and its potential effects on diverse cellular processes regulated by these kinases. universiteitleiden.nl

The investigation of resistance mechanisms to this compound, which involves the activation of alternative pathways like NRAS signaling, inherently utilizes a systems-level perspective by examining how perturbations in one part of the cellular network (FLT3 inhibition) lead to compensatory changes in other parts (NRAS pathway activation). diva-portal.org This highlights the interconnectedness of cellular signaling networks and the need for approaches that can capture these complex interactions.

Computational modeling, such as the docking studies performed to understand the interaction of this compound with different FLT3 mutants, can also be considered a component of systems biology by providing structural insights into drug-target interactions at an atomic level. mdpi.com These models help predict binding affinities and understand how mutations can impact inhibitor effectiveness, contributing to a more holistic understanding of the compound's behavior within the cellular context.

The average binding energies of this compound with native and various mutant FLT3 proteins, as determined by in silico docking studies, are presented below. mdpi.com

FLT3 Protein (D835 Mutation)Average Binding Energy (kcal/mol)
Native-8.3 mdpi.com
D835A-5.8 mdpi.com
D835E-7.7 mdpi.com
D835F-7.8 mdpi.com
D835G-5.9 mdpi.com
D835H-7.6 mdpi.com
D835I-8.6 mdpi.com
D835N-8.2 mdpi.com
D835V-8.8 mdpi.com
D835Y-8.3 mdpi.com

Genetic and Proteomic Profiling in this compound-Treated Research Models

Genetic and proteomic profiling techniques have been instrumental in elucidating the mechanisms of action and resistance to this compound in research models. Genetic profiling, particularly in the context of acquired resistance, has identified specific mutations that confer reduced sensitivity to this compound. Notably, mutations at the C695 residue of FLT3, the site of covalent binding for this compound, such as C695F and C695R, have been shown to impair the irreversible binding and lead to resistance. nih.govnih.govaacrjournals.orgdiva-portal.org Additionally, activating mutations in genes like NRAS (specifically G12C) have been identified in this compound-resistant cell lines, indicating genetic alterations in downstream or parallel pathways can bypass FLT3 inhibition. diva-portal.org

These genetic and proteomic profiling efforts collectively contribute to a deeper understanding of how this compound interacts with its target, how cellular signaling networks adapt to its presence, and the genetic basis for acquired resistance, all of which are crucial for optimizing therapeutic strategies.

Translational Research Perspectives and Future Research Directions

Identification of Biomarkers for FF-10101 Response in Research Models

Identifying biomarkers predictive of response to this compound is crucial for patient stratification and maximizing therapeutic benefit in research models. Preclinical studies have shown this compound's potent inhibitory effects on various FLT3-mutated cell lines, including those with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations like D835, Y842, and F691L, which are known to confer resistance to other FLT3 inhibitors. ashpublications.orgresearchgate.netnih.govmdpi.comnih.gov

Research models, including human AML cell lines and patient-derived xenografts (PDX), are being utilized to investigate the molecular determinants of sensitivity and resistance to this compound. Studies have generated AML cell lines resistant to this compound to better understand the mechanisms of both inherent and acquired drug resistance. patsnap.comlarvol.com These models can help identify specific genetic alterations or signaling pathway dependencies that correlate with this compound sensitivity or resistance. For instance, while this compound has shown activity against many resistant mutations, resistance can emerge through mutations at the C695 binding site or the Y693C mutation. researchgate.netaacrjournals.org Additionally, resistance associated with NRAS activating mutations has been observed in some cell lines. larvol.comaacrjournals.org Further research in these models is essential to pinpoint reliable biomarkers for predicting this compound response.

Exploration of this compound in Combination Research Strategies in Preclinical Settings

The exploration of this compound in combination research strategies in preclinical settings is a significant area of investigation, aiming to enhance efficacy and overcome resistance mechanisms.

Synergy and Antagonism Studies with Other Investigational Agents

Preclinical studies have investigated the potential for synergy or antagonism when this compound is combined with other investigational agents. Research combining this compound with azacitidine, a hypomethylating agent, in human AML cell lines demonstrated synergy at certain concentrations of this compound, particularly at higher concentrations where FLT3 is almost completely inhibited. nih.govdiva-portal.org This contrasts with combinations of azacitidine with non-covalent FLT3 inhibitors like gilteritinib (B612023) and quizartinib (B1680412), which showed antagonistic effects. nih.govdiva-portal.org

Combinations with other agents are also being explored. For example, the combination of the RSK inhibitor LJH-685 and this compound showed synergistic anti-leukemia effects in AML cell lines with FLT3-ITD mutations by inhibiting the MAPK-RSKs-YB-1 pathway. larvol.com Preclinical data also supports the combination of BCL-2 inhibitors, such as venetoclax, with FLT3 inhibitors, as BCL-2 inhibitors are effective in combination with hypomethylating agents and low-dose cytarabine (B982) in AML treatment, and FLT3 inhibitors can downregulate MCL-1, a mediator of resistance to BCL-2 inhibitors. haematologica.orgnih.govmdpi.com

Furthermore, preclinical animal models have shown that this compound treatment can reduce immunosuppressive tumor-associated macrophages (TAMs) and increase antitumor TAMs, leading to significant tumor growth inhibition. researchgate.netresearchgate.net Combination treatment with an anti-programmed cell death 1 (anti-PD-1) antibody and this compound exhibited a stronger antitumor effect than either treatment alone in these models, suggesting a potential for combination with immune checkpoint inhibitors. researchgate.netresearchgate.net

Mechanism-Based Combination Rationales

The rationale for combining this compound with other agents is often based on their distinct mechanisms of action and the potential to target complementary pathways or overcome resistance mechanisms. The synergy observed with azacitidine may be related to this compound's high specificity, which allows for near-complete FLT3 inhibition without negatively impacting the efficacy of azacitidine by inhibiting other proteins. diva-portal.org

Combining this compound with BCL-2 inhibitors is rationalized by the ability of FLT3 inhibitors to downregulate MCL-1, thereby addressing a key resistance mechanism to BCL-2 inhibition. haematologica.orgnih.govmdpi.com The combination with immune checkpoint inhibitors like anti-PD-1 is supported by this compound's observed effects on the tumor microenvironment, reducing immunosuppressive TAMs and augmenting anti-tumor immunity. researchgate.netresearchgate.net Targeting multiple signaling pathways or cellular components involved in leukemia growth, survival, and the tumor microenvironment provides a strong mechanistic basis for combination strategies.

Novel Analog Design and Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

The design of novel analogs and the exploration of structure-activity relationships (SAR) for this compound derivatives are ongoing efforts to potentially improve potency, selectivity, and pharmacokinetic properties, as well as to overcome existing or emerging resistance mechanisms. This compound's covalent binding to Cys695 is a key feature, and SAR studies would likely focus on modifications to the compound's structure to optimize this interaction and potentially reduce off-target effects. nih.govescholarship.orgrsc.orgresearchgate.netnih.gov

While specific detailed SAR data for this compound derivatives were not extensively available in the provided search results, the development of novel FLT3 inhibitors with improved profiles against resistant mutations, including those at D835 and F691, is an active area of research, and this compound serves as an example of a compound designed to overcome such challenges through its covalent mechanism. nih.govacs.orgnih.govmdpi.com Studies involving molecular modeling and quantum chemistry calculations are being used in the design and evaluation of new FLT3 inhibitors, which could inform the design of this compound analogs. patsnap.comnih.gov

Emerging Research Challenges in FLT3 Inhibitor Development and this compound's Contribution

Emerging research challenges in FLT3 inhibitor development include the development of acquired resistance, the need for more selective agents, and the optimization of combination therapies. nih.govmdpi.commdpi.com this compound contributes to addressing these challenges primarily through its covalent and irreversible binding mechanism, which is designed to be effective against many common resistance mutations, including those in the TKD and the F691L gatekeeper mutation, which affect other FLT3 inhibitors. ashpublications.orghaematologica.orgnih.govescholarship.orgresearchgate.netnih.govnih.govmdpi.comdiva-portal.orgresearchgate.netnih.gov

However, even with this compound, resistance can still emerge, particularly through mutations at the covalent binding site (C695) or the Y693C mutation. researchgate.netaacrjournals.org This highlights the ongoing challenge of anticipating and overcoming resistance mechanisms. This compound's profile against a diversity of resistance mechanisms makes it a valuable tool for understanding how leukemia cells evolve under targeted therapy pressure. researchgate.net Its activity against mutations resistant to other inhibitors like gilteritinib and crenolanib (B1684632) is particularly notable. nih.govaacrjournals.org

The need for more selective FLT3 inhibitors to potentially reduce off-target toxicities is another challenge. nih.gov While this compound has shown high selectivity against many kinases, it does inhibit FMS and KIT at low nanomolar concentrations. ashpublications.org Research into novel covalent inhibitors targeting Cys695 aims to achieve high selectivity due to the limited number of kinases possessing a cysteine residue at this specific position. rsc.org

Optimizing combination therapies is also a key challenge. Identifying the most effective combinations, appropriate dosing, and the optimal timing of administration requires extensive preclinical and clinical investigation. This compound's demonstrated synergy with agents like azacitidine and its potential for combination with immunotherapy agents contribute to research in this area. nih.govdiva-portal.orgresearchgate.netresearchgate.net

Potential for this compound to Inform Understanding of Covalent Kinase Inhibition Principles

This compound, as a covalent FLT3 inhibitor targeting Cys695, has significant potential to inform the understanding of covalent kinase inhibition principles. Its co-crystal structure with FLT3 has revealed the formation of a covalent bond with Cys695, providing valuable structural insights into how covalent inhibitors interact with their target kinases. ashpublications.orgrsc.orgresearchgate.netnih.govacs.org

The study of this compound's binding kinetics, the stability of the covalent bond, and the impact of mutations at or near the binding site (like C695 and Y693) can provide a deeper understanding of the factors influencing the efficacy and resistance profiles of covalent inhibitors. researchgate.netaacrjournals.org The observation that mutations at Cys695 can reduce its affinity highlights the vulnerability of covalent inhibitors to alterations at the warhead binding site. diva-portal.org

Furthermore, comparing the activity and resistance mechanisms of this compound with those of reversible FLT3 inhibitors can shed light on the advantages and disadvantages of covalent inhibition in the context of kinase targets. The sustained inhibition achieved through covalent binding, which can be less affected by drug concentration fluctuations or the presence of competing ligands like FLT3 ligand, is a key principle exemplified by this compound. escholarship.orgrsc.orgmdpi.com Research on this compound contributes to the broader understanding of how to design selective and potent covalent inhibitors and how to anticipate and overcome resistance to this class of drugs.

Q & A

Q. What is the molecular mechanism of FF-10101 as a covalent inhibitor, and how does this inform experimental design?

this compound acts as an irreversible inhibitor of FLT3 and CSF1R by forming covalent bonds with cysteine residues (e.g., CYS 695, 694, 821) in the kinase domains, leading to sustained target suppression . To study this, researchers should employ structural biology techniques (e.g., X-ray crystallography or cryo-EM) to visualize binding interactions . Activity assays (e.g., kinase inhibition profiling) and cellular viability tests in FLT3-dependent leukemia models (e.g., MOLM-14, MV4-11) are critical for validating target engagement .

Q. What in vitro and in vivo models are most appropriate for evaluating this compound efficacy?

In vitro: Use FLT3-mutant acute myeloid leukemia (AML) cell lines (MOLM-14, MV4-11) to assess IC50 values and apoptosis induction . In vivo: Employ xenograft models with these cell lines to measure tumor growth inhibition. For CSF1R-related studies, use tumor-associated macrophage (TAM)-rich syngeneic models to evaluate TAM depletion and CD8+ T-cell infiltration . Include pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with target modulation .

Q. What are the key findings from preclinical studies of this compound in cancer immunotherapy?

this compound reduces immunosuppressive TAMs in the tumor microenvironment (TME), enhances antigen-specific CD8+ T-cell responses, and synergizes with anti-PD-1 therapy in murine models . Key metrics include TAM subset ratios (M1 vs. M2 polarization), PD-L1 expression on TAMs, and tumor growth delay . These findings suggest combinatorial strategies with immune checkpoint inhibitors.

Advanced Research Questions

Q. How can researchers analyze contradictory data on this compound resistance mechanisms in AML models?

Resistance arises via FLT3-TKD mutations (e.g., D835, F691) or compensatory signaling pathways . To resolve contradictions:

  • Compare cross-resistance profiles using paired drug-sensitive/resistant cell lines (e.g., MOLM-14/FFR vs. MV4-11/FFR) .
  • Perform RNA-seq or phosphoproteomics to identify bypass mechanisms (e.g., MAPK or PI3K activation).
  • Validate findings in primary patient-derived AML samples to assess clinical relevance .

Q. What methodological considerations are critical for designing combination therapies involving this compound?

  • Sequencing : Test pre-treatment with this compound to deplete TAMs before administering checkpoint inhibitors .
  • Dose Optimization : Use factorial experimental designs to identify synergistic doses while minimizing toxicity.
  • Biomarkers : Measure CSF1R/FLT3 inhibition (via phospho-flow cytometry) and immune cell subsets (via CyTOF or scRNA-seq) .

Q. How should researchers address discrepancies in this compound efficacy across different tumor models?

  • Model Selection : Compare TAM-rich vs. TAM-poor tumors to isolate this compound’s dependency on CSF1R .
  • Microenvironment Analysis : Use spatial transcriptomics to map TAM distribution and this compound penetration in the TME.
  • Data Normalization : Control for baseline FLT3/CSF1R expression levels across models using qPCR or Western blot .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing this compound dose-response data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 and Hill slopes . For in vivo studies, apply mixed-effects models to account for inter-animal variability. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure reproducibility in this compound studies?

  • Protocol Standardization : Detail drug formulation (e.g., solvent, storage conditions) and dosing schedules .
  • Shared Controls : Include reference inhibitors (e.g., gilteritinib) in resistance studies for cross-lab comparisons .
  • Data Transparency : Deposit raw flow cytometry, sequencing, and structural data in public repositories (e.g., PDB, GEO) .

Ethical and Reporting Guidelines

  • Follow the ARRIVE 2.0 guidelines for preclinical in vivo studies .
  • Disclose conflicts of interest, particularly if collaborating with this compound developers .
  • Cite primary literature (e.g., Journal of Medicinal Chemistry, ASCO abstracts) over non-peer-reviewed sources .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.